molecular formula C14H12N4O2S B066925 Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-((methylthio)methyl)-7-phenyl- CAS No. 165611-02-9

Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-((methylthio)methyl)-7-phenyl-

Cat. No. B066925
M. Wt: 300.34 g/mol
InChI Key: AFUHCNSFLIYTIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-((methylthio)methyl)-7-phenyl- (IMPP) is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-((methylthio)methyl)-7-phenyl- has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-proliferative effects on various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, it has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.

Mechanism Of Action

The mechanism of action of Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-((methylthio)methyl)-7-phenyl- is not fully understood, but it is believed to act through the inhibition of certain enzymes involved in cell proliferation and inflammation. It has been shown to inhibit the activity of cyclin-dependent kinases and phosphodiesterases, which are involved in cell cycle regulation and inflammation, respectively.

Biochemical And Physiological Effects

Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-((methylthio)methyl)-7-phenyl- has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

Advantages And Limitations For Lab Experiments

One advantage of Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-((methylthio)methyl)-7-phenyl- is that it has been shown to have potent anti-proliferative effects on cancer cells, making it a potential candidate for the development of anti-cancer drugs. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

Future research on Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-((methylthio)methyl)-7-phenyl- should focus on further elucidating its mechanism of action and exploring its potential applications in the treatment of cancer and inflammatory diseases. Additionally, research should be conducted to evaluate its safety and toxicity profiles. Finally, efforts should be made to develop more efficient synthesis methods for Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-((methylthio)methyl)-7-phenyl- to facilitate its use in scientific research.

Synthesis Methods

Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-((methylthio)methyl)-7-phenyl- can be synthesized through a multi-step process involving the reaction of 3-amino-5-phenylisoxazole with 2-chloro-4,5-dihydroxypyrimidine followed by the reaction with methylthiomethyl chloride. The final product is obtained through the reaction with 3,4-dihydro-2H-pyran.

properties

CAS RN

165611-02-9

Product Name

Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-((methylthio)methyl)-7-phenyl-

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

5-(methylsulfanylmethyl)-7-phenyl-[1,2]oxazolo[4,5-d]pyrimidine-3-carboxamide

InChI

InChI=1S/C14H12N4O2S/c1-21-7-9-16-10(8-5-3-2-4-6-8)13-11(17-9)12(14(15)19)18-20-13/h2-6H,7H2,1H3,(H2,15,19)

InChI Key

AFUHCNSFLIYTIS-UHFFFAOYSA-N

SMILES

CSCC1=NC2=C(C(=N1)C3=CC=CC=C3)ON=C2C(=O)N

Canonical SMILES

CSCC1=NC2=C(C(=N1)C3=CC=CC=C3)ON=C2C(=O)N

Other CAS RN

165611-02-9

synonyms

3-Carbamido-5-(methylthiomethyl)-7-phenylisoxazolo(4,5-d)pyrimidine

Origin of Product

United States

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